molecular formula C8H4BrF3N2 B1410797 2-Bromo-3-cyano-4-(trifluoromethyl)aniline CAS No. 1805937-77-2

2-Bromo-3-cyano-4-(trifluoromethyl)aniline

Cat. No.: B1410797
CAS No.: 1805937-77-2
M. Wt: 265.03 g/mol
InChI Key: QCQGQHZFIGJJRV-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF3N2. It is characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-4-(trifluoromethyl)aniline typically involves multiple stepsThe reaction conditions often involve the use of brominating agents, such as bromine or N-bromosuccinimide, and trifluoromethylating agents like trifluoromethyl iodide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

2-Bromo-3-cyano-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The amino and bromo groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-cyano-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups. The presence of both amino and bromo groups allows for diverse chemical reactivity, while the trifluoromethyl group imparts unique electronic properties. This makes the compound versatile for various applications in research and industry .

Properties

IUPAC Name

3-amino-2-bromo-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-4(3-13)5(8(10,11)12)1-2-6(7)14/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGQHZFIGJJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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